Ethyl N,N,P-triethylphosphonamidate

Description

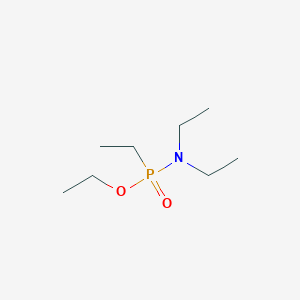

Ethyl N,N-diethyl-P-methylphosphonamidate (CAS RN 2404-81-1) is a phosphonamidate derivative characterized by the molecular formula C₇H₁₈NO₂P and a molecular weight of 179.20 g/mol . Its IUPAC name reflects its structure: an ethyl ester group bonded to phosphorus, two ethyl groups on the nitrogen atoms, and a methyl group directly attached to the phosphorus center. This compound is part of a broader class of organophosphorus compounds, which are notable for their applications in agrochemicals, pharmaceuticals, and polymer synthesis.

Properties

CAS No. |

63842-89-7 |

|---|---|

Molecular Formula |

C8H20NO2P |

Molecular Weight |

193.22 g/mol |

IUPAC Name |

N-[ethoxy(ethyl)phosphoryl]-N-ethylethanamine |

InChI |

InChI=1S/C8H20NO2P/c1-5-9(6-2)12(10,8-4)11-7-3/h5-8H2,1-4H3 |

InChI Key |

SVTVZWSEIURGHA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)P(=O)(CC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N,N,P-triethylphosphonamidate typically involves the reaction of triethylphosphite with an appropriate amine under controlled conditions. One common method involves the use of ethyl bromoacetate as a mediator, which facilitates the formation of the phosphonamidate bond under mild conditions without the need for metal catalysts or oxidants .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl N,N,P-triethylphosphonamidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonates.

Reduction: Reduction reactions can convert it into phosphines.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent under mild conditions.

Reduction: Reductive agents like lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like molecular iodine.

Major Products: The major products formed from these reactions include phosphonates, phosphines, and substituted phosphonamidates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl N,N,P-triethylphosphonamidate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-nitrogen bonds.

Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of Ethyl N,N,P-triethylphosphonamidate involves its interaction with molecular targets through the phosphorus-nitrogen bond. This bond can participate in various biochemical reactions, influencing molecular pathways and cellular processes. The compound’s effects are mediated by its ability to form stable complexes with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Phosphonamidates and related organophosphorus compounds exhibit diverse properties based on substituent groups. Below is a comparative analysis of Ethyl N,N-diethyl-P-methylphosphonamidate with key analogues:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |

|---|---|---|---|---|---|

| Ethyl N,N-diethyl-P-methylphosphonamidate | 2404-81-1 | C₇H₁₈NO₂P | 179.20 | P-methyl, N,N-diethyl, O-ethyl | Phosphonamidate, ester |

| Pinacolyl propylphosphonate | 249934-12-1 | C₉H₂₁O₃P | 208.24 | Propyl (O), pinacolyl (3,3-dimethylbutan-2-yl) (O) | Phosphonate, ester |

| Ethyl methyl N,N-diisopropylphosphoramidate | N/A | ~C₉H₂₁NO₃P | ~225.24 | O-ethyl, O-methyl, N,N-diisopropyl | Phosphoramidate, ester |

| Methyl S-2-N-ethyl-N-propylaminoethyl ethylphosphonothiolate | 67-56-1-E1A3-EP | C₉H₂₁NO₂PS | 246.30 | Ethylphosphonothiolate, S-linked aminoethyl, O-methyl | Phosphonothiolate, thioester |

| Methyl N,N-bis(2-chloroethyl)phosphorodiamidate | 57154-91-3 | C₅H₁₂Cl₂N₂O₂P | 249.09 | N,N-bis(2-chloroethyl), O-methyl | Phosphorodiamidate, alkyl chloride |

Key Differences and Implications

Substituent Effects on Reactivity: Ethyl N,N-diethyl-P-methylphosphonamidate’s methyl group on phosphorus reduces steric hindrance compared to bulkier substituents (e.g., pinacolyl in Pinacolyl propylphosphonate), enhancing its suitability for nucleophilic substitution reactions . Phosphonothiolates (e.g., Methyl S-2-N-ethyl-N-propylaminoethyl ethylphosphonothiolate) exhibit higher electrophilicity at the phosphorus center due to the sulfur atom, making them reactive in biological systems or as nerve agent simulants .

Applications :

- Phosphorodiamidates like Methyl N,N-bis(2-chloroethyl)phosphorodiamidate are precursors to alkylating agents used in chemotherapy, whereas phosphonamidates are more commonly employed in polymer synthesis (e.g., polyimides) .

- Pinacolyl esters (e.g., Pinacolyl propylphosphonate) are studied for their resistance to hydrolysis, making them stable in environmental applications .

Synthetic Accessibility :

- Ethyl N,N-diethyl-P-methylphosphonamidate can be synthesized via one-pot reactions of phosphoryl chlorides with amines, similar to tris-alkylamido phosphates described in . In contrast, phosphoramidocyanidates (e.g., Ethyl N,N-dipropylphosphoramidocyanidate) require specialized cyanide-containing reagents .

Research Findings and Data

Hydrogen Bonding and Crystallography

Phosphonamidates with N-alkyl substituents (e.g., N,N-diethyl) form stronger hydrogen-bonding networks compared to aryl-substituted analogues, as demonstrated in single-crystal X-ray studies . This property influences their melting points and solubility in polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.